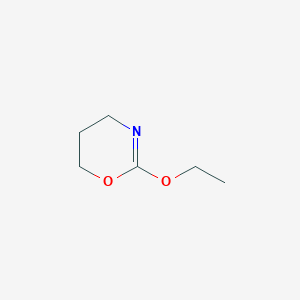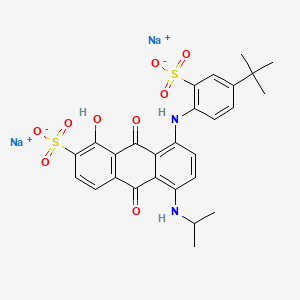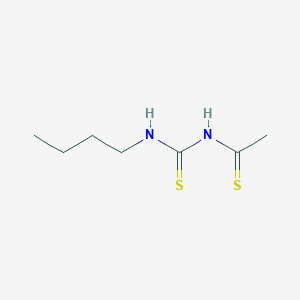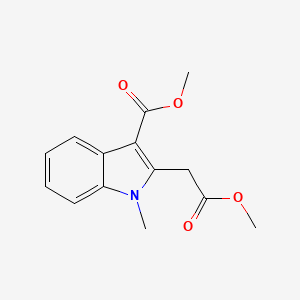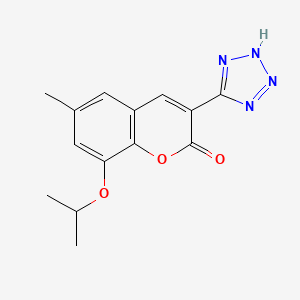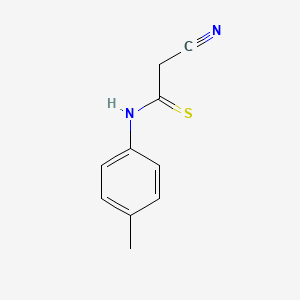
2-cyano-N-(4-methylphenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H10N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (-CN) and a thioamide group (-CSNH2) attached to an ethanethioamide backbone, with a 4-methylphenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thioamide group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted thioamides
Applications De Recherche Scientifique
2-Cyano-N-(4-methylphenyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2-Cyano-N-(4-methylphenyl)ethanethioamide can be compared with other similar compounds, such as:
- 2-Cyano-N-(4-methoxyphenyl)ethanethioamide
- 2-Cyano-N-(4-ethylphenyl)ethanethioamide
- 2-Cyano-N-(4-chlorophenyl)ethanethioamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties. For example, the methoxy group in 2-cyano-N-(4-methoxyphenyl)ethanethioamide can enhance its solubility in organic solvents, while the chloro group in 2-cyano-N-(4-chlorophenyl)ethanethioamide can increase its electron-withdrawing ability .
Propriétés
Numéro CAS |
77022-66-3 |
|---|---|
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
2-cyano-N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
XWVTWBWEYRBHCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


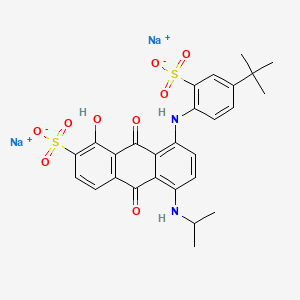

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

